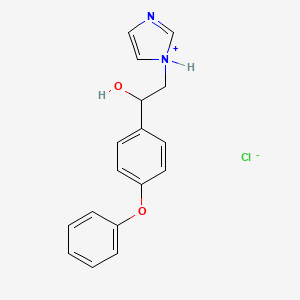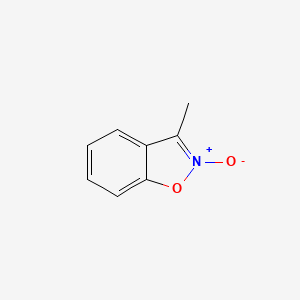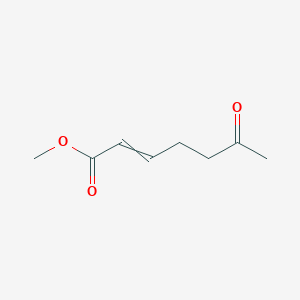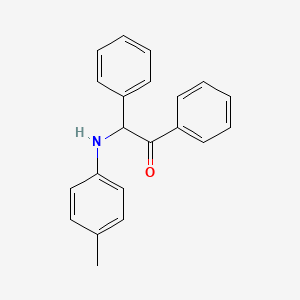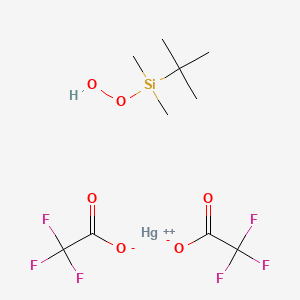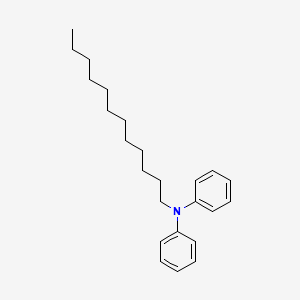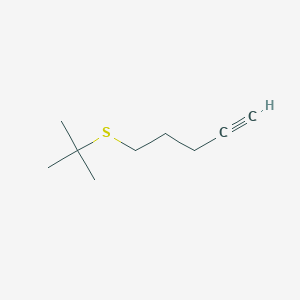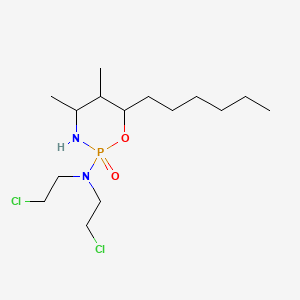
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-hexyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-aminopropanol. The resulting intermediate is then cyclized to form the oxazaphosphorine ring .
Industrial Production Methods
Industrial production of cyclophosphamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It is metabolized in the liver to form active metabolites.
Reduction: It can be reduced to inactive metabolites.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes in the liver, and reducing agents such as glutathione . The reactions typically occur under physiological conditions (37°C, pH 7.4).
Major Products Formed
The major products formed from the reactions of cyclophosphamide include active metabolites like aldophosphamide and inactive metabolites such as carboxyphosphamide .
Aplicaciones Científicas De Investigación
Cyclophosphamide has a wide range of scientific research applications:
Mecanismo De Acción
Cyclophosphamide exerts its effects by cross-linking DNA, which leads to the inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound is metabolized in the liver to form active metabolites that target rapidly dividing cells . The molecular targets include DNA and various enzymes involved in DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking activity.
Melphalan: A nitrogen mustard used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity and its ability to be activated in the liver, which allows for targeted delivery to cancer cells. This reduces the systemic toxicity compared to other nitrogen mustards .
Propiedades
Número CAS |
78219-95-1 |
|---|---|
Fórmula molecular |
C15H31Cl2N2O2P |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-6-hexyl-4,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C15H31Cl2N2O2P/c1-4-5-6-7-8-15-13(2)14(3)18-22(20,21-15)19(11-9-16)12-10-17/h13-15H,4-12H2,1-3H3,(H,18,20) |
Clave InChI |
XBPIOQJELFXELE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(C(NP(=O)(O1)N(CCCl)CCCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


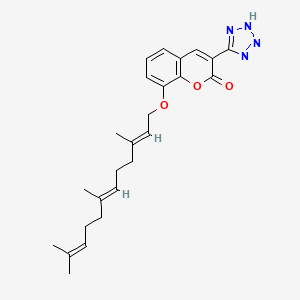

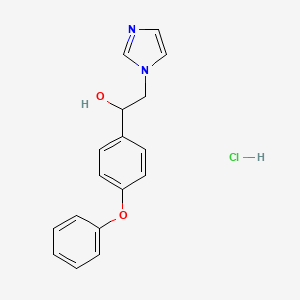
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

